molecular formula C19H16N2OS B2683387 (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile CAS No. 423739-66-6

(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No. B2683387
CAS RN: 423739-66-6
M. Wt: 320.41
InChI Key: RCYBJQHHWVJCKW-SXGWCWSVSA-N
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Description

(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H16N2OS and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Computational Studies

The molecular structure, vibrational frequencies, and chemical shift values of similar compounds have been characterized through experimental and theoretical approaches, including IR-NMR spectroscopy, X-ray diffraction, and DFT calculations. These studies provide insights into the conformational flexibility, molecular electrostatic potential, and frontier molecular orbitals, offering a foundational understanding of the chemical and physical properties of these compounds (Özdemir, Dinçer, & Cukurovalı, 2010).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors for chemical detection. This unique property highlights the applicability of these compounds in the development of advanced sensing materials (Shi et al., 2015).

Photophysical Properties and Frontier Orbitals

The photophysical properties and frontier orbitals of acrylonitrile derivatives have been analyzed, demonstrating the influence of molecular structure and solvent polarity on their optical properties and self-assembly behaviors. Such research underpins the potential use of these compounds in organic electronics and photonics (Percino et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic environments. The effectiveness of these inhibitors can significantly enhance the durability and lifespan of metals in corrosive conditions, making them valuable in industrial applications (Hu et al., 2016).

Fungicidal Activity

New thiazole derivatives, prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone, have been explored for their fungicidal activities. This line of research opens up possibilities for agricultural applications, where these compounds could serve as effective agents against fungal pathogens (Bashandy, Abdelall, & El-Morsy, 2008).

properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12-4-6-15(8-13(12)2)18-11-23-19(21-18)16(10-20)9-17-7-5-14(3)22-17/h4-9,11H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYBJQHHWVJCKW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

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